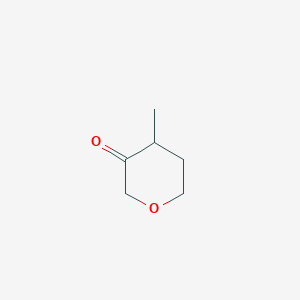4-Methyloxan-3-one
CAS No.: 60467-47-2
Cat. No.: VC8417512
Molecular Formula: C6H10O2
Molecular Weight: 114.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 60467-47-2 |
|---|---|
| Molecular Formula | C6H10O2 |
| Molecular Weight | 114.14 g/mol |
| IUPAC Name | 4-methyloxan-3-one |
| Standard InChI | InChI=1S/C6H10O2/c1-5-2-3-8-4-6(5)7/h5H,2-4H2,1H3 |
| Standard InChI Key | GFWHGAFJBLCUAE-UHFFFAOYSA-N |
| SMILES | CC1CCOCC1=O |
| Canonical SMILES | CC1CCOCC1=O |
Introduction
Nomenclature and Structural Clarification
Oxane derivatives, such as tetrahydropyran-3-one, are cyclic ethers with ketone groups. If "4-methyloxan-3-one" refers to a cyclic structure, its synthesis and reactivity would differ markedly from linear analogs like 4-methylhexan-3-one. For instance, cyclic ketones often exhibit unique stereoelectronic effects that influence their physical properties and reaction pathways .
Physical and Chemical Properties of Analogous Compounds
4-Methylhexan-3-One: A Linear Ketone
Data from Chemsrc (CAS 17042-16-9) provides the following properties for 4-methylhexan-3-one :
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₄O |
| Molecular Weight | 114.185 g/mol |
| Density | 0.806 g/cm³ |
| Boiling Point | 134.5°C at 760 mmHg |
| Flash Point | 31°C |
| Vapor Pressure | 8.07 mmHg at 25°C |
| Refractive Index | 1.401 |
This compound’s relatively low boiling point and high vapor pressure indicate weak intermolecular forces, consistent with its nonpolar hydrocarbon backbone . The flash point of 31°C classifies it as a flammable liquid, necessitating careful handling in industrial settings .
4-Methylhexan-3-Ol: A Secondary Alcohol
The alcohol counterpart, 4-methylhexan-3-ol (CAS 615-29-2), has a molecular weight of 116.20 g/mol and a density of 0.806 g/cm³. Its synthesis typically involves the reduction of 4-methylhexan-3-one using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation. Oxidation of this alcohol regenerates the ketone, demonstrating a reversible redox relationship between these compounds.
Synthetic Pathways and Reaction Mechanisms
Oxidation and Reduction Dynamics
The interconversion between 4-methylhexan-3-one and 4-methylhexan-3-ol illustrates fundamental principles in organic redox chemistry. For example:
These reactions highlight the versatility of ketones and alcohols in synthetic organic chemistry, enabling the tailored production of derivatives for industrial applications.
Industrial Production Techniques
Large-scale synthesis of 4-methylhexan-3-one often employs catalytic dehydrogenation of 4-methylhexanol over metal catalysts like copper or zinc oxide. This method favors high yields and purity, critical for pharmaceutical and fragrance industries where ketones serve as key intermediates .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume